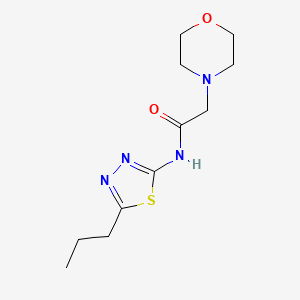

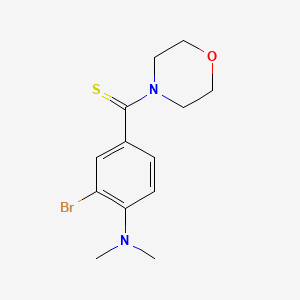

2-(4-morpholinyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

説明

Synthesis Analysis

- A study by Gul et al. (2017) describes the synthesis of related 2,5-disubstituted 1,3,4-oxadiazole compounds, emphasizing the use of different organic acids transformed into esters, hydrazides, and then thiols, which are then stirred with 2-bromo-N-[4-(4-morpholinyl)phenyl]acetamide in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH) (Gul et al., 2017).

- Wang et al. (2010) discuss the synthesis of N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives, highlighting a focus on creating diverse structures (Wang et al., 2010).

Molecular Structure Analysis

- Galushchinskiy et al. (2017) provide insights into the crystal structures of similar oxothiazolidin-2-ylidene)acetamides, offering a comparative analysis with related structures (Galushchinskiy et al., 2017).

Chemical Reactions and Properties

- The synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives discussed by Yu et al. (2014) showcases the use of carbodiimide condensation in their preparation, hinting at specific chemical reactions and properties associated with similar compounds (Yu et al., 2014).

Physical Properties Analysis

- Boechat et al. (2011) detail the crystal structures of related compounds, focusing on molecular orientations and intermolecular interactions that can give insights into the physical properties of similar acetamides (Boechat et al., 2011).

Chemical Properties Analysis

- The research by Kanagarajan et al. (2010) on biolabile 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides offers insights into the chemical properties and potential activities of related compounds, especially regarding their antibacterial and antifungal activities (Kanagarajan et al., 2010).

科学的研究の応用

Antimicrobial and Antifungal Applications

Research has demonstrated that derivatives similar to 2-(4-morpholinyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide possess significant antimicrobial and antifungal activities. For instance, a study by Gul et al. (2017) on 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives showed promising antimicrobial and hemolytic activity against selected microbial species, indicating the potential for these compounds in developing new antimicrobial agents (Gul et al., 2017).

Synthesis and Evaluation of Novel Compounds

The synthesis of novel chemical entities derived from 2-(4-morpholinyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has been a focus of research, aiming to explore their potential pharmacological properties. A study highlighted the synthesis of novel thiadiazole derivatives with potential antidiabetic efficacy in animal models, showcasing the versatility of thiadiazole compounds in therapeutic applications (Rao et al., 2012).

Antitubercular and Antifungal Activity

Further investigations into thiadiazole derivatives have revealed their potential in antitubercular and antifungal applications. Research conducted by Syed et al. (2013) on novel imidazo[2,1-b][1,3,4]thiadiazole derivatives demonstrated significant activity against both antitubercular and antifungal strains, underscoring the therapeutic potential of these compounds in treating infectious diseases (Syed et al., 2013).

Glutaminase Inhibition for Cancer Therapy

The exploration of thiadiazole derivatives as glutaminase inhibitors represents another promising application. A study by Shukla et al. (2012) on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs revealed their potency in inhibiting glutaminase, suggesting a potential role in cancer therapy by targeting glutamine metabolism in cancer cells (Shukla et al., 2012).

Broad-Spectrum Antifungal Agents

The development of broad-spectrum antifungal agents is another critical area of research. Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as effective against a range of fungal species, including Candida and Aspergillus, highlighting the potential of these compounds in addressing fungal infections (Bardiot et al., 2015).

特性

IUPAC Name |

2-morpholin-4-yl-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2S/c1-2-3-10-13-14-11(18-10)12-9(16)8-15-4-6-17-7-5-15/h2-8H2,1H3,(H,12,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGQNVROJRSFMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(S1)NC(=O)CN2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40157486 | |

| Record name | 4-Morpholineacetamide, N-(5-propyl-1,3,4-thiadiazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132304-38-2 | |

| Record name | N-(5-Propyl-1,3,4-thiadiazol-2-yl)-4-morpholineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132304-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Morpholineacetamide, N-(5-propyl-1,3,4-thiadiazol-2-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132304382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Morpholineacetamide, N-(5-propyl-1,3,4-thiadiazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5522951.png)

![N-cyclohexyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B5522975.png)

![2-[(4-methyl-2-pyrimidinyl)oxy]-N-3-pyridinylacetamide](/img/structure/B5522979.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(2-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5522989.png)

![2-(methylthio)-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]nicotinamide](/img/structure/B5523008.png)

![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5523011.png)

![2-methyl-N-{2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5523014.png)

![2-(methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5523042.png)

![cyclohexyl [3-({[(2-hydroxyethyl)amino]carbonyl}amino)-4-methylphenyl]carbamate](/img/structure/B5523046.png)